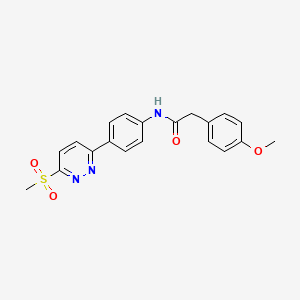

2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O4S/c1-27-17-9-3-14(4-10-17)13-19(24)21-16-7-5-15(6-8-16)18-11-12-20(23-22-18)28(2,25)26/h3-12H,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGAHJXXDTLYHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)C3=NN=C(C=C3)S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

The compound 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide (commonly referred to as Compound A) has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a detailed analysis of its biological activity, supported by data tables, case studies, and relevant research findings.

Chemical Structure

Compound A features a complex molecular structure characterized by a methoxyphenyl group, a pyridazinyl moiety, and an acetamide functional group. The presence of the methylsulfonyl group enhances its pharmacological profile.

Biological Activity Overview

The biological activity of Compound A has been investigated through various studies focusing on its antimicrobial and anti-inflammatory properties.

Antimicrobial Activity

-

Mechanism of Action :

- Compound A exhibits bactericidal effects against both Gram-positive and Gram-negative bacteria. It acts by inhibiting protein synthesis and disrupting nucleic acid production pathways .

- In vitro studies have demonstrated that it can inhibit biofilm formation, which is crucial for treating chronic infections caused by biofilm-forming bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa .

-

Minimum Inhibitory Concentration (MIC) :

- The MIC values for Compound A against selected bacterial strains are summarized in the following table:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15.625 |

| Escherichia coli | 31.250 |

| Pseudomonas aeruginosa | 62.500 |

- Biofilm Inhibition :

Anti-inflammatory Activity

- Inflammation Models :

- Case Studies :

Structure-Activity Relationship (SAR)

The biological activity of Compound A can be attributed to its unique structural components:

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have indicated that compounds similar to 2-(4-methoxyphenyl)-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)acetamide exhibit significant anticancer properties. For instance, derivatives containing pyridazine rings have shown efficacy against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The mechanism often involves the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and proliferation .

| Compound | Cancer Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | 5.71 | Induction of apoptosis |

| Similar Pyridazine Derivative | HepG2 | 10.24 | Cell cycle arrest |

Neurological Disorders

Compounds with similar structures have been explored for their neuroprotective effects. The presence of the methoxy group is believed to enhance the ability to cross the blood-brain barrier, making it a candidate for treating conditions like Alzheimer's disease and other neurodegenerative disorders. Studies have shown that these compounds can inhibit cholinesterase activity, thereby increasing acetylcholine levels in the brain, which is beneficial for cognitive function .

Antimicrobial Properties

The antimicrobial potential of this compound has also been investigated. Research indicates that derivatives with methylsulfonyl groups exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways .

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| Similar Methylsulfonyl Derivative | S. aureus | 16 µg/mL |

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer properties of pyridazine derivatives, researchers synthesized a series of compounds based on the structure of this compound. The results showed that certain derivatives exhibited potent cytotoxicity against MCF-7 cells with IC50 values significantly lower than those of standard chemotherapeutics .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective effects of similar compounds in models of oxidative stress-induced neuronal damage. The study demonstrated that these compounds could reduce cell death and improve cell viability in neuronal cultures exposed to hydrogen peroxide .

Análisis De Reacciones Químicas

Hydrolysis of the Acetamide Group

The acetamide linker undergoes hydrolysis under acidic or basic conditions to yield 2-(4-methoxyphenyl)acetic acid and 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline :

-

Mechanism : Nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–N bond.

-

Applications : Hydrolysis is critical for prodrug activation or metabolite studies .

Substitution at the Pyridazine Ring

The methylsulfonyl group on pyridazine acts as a leaving group in nucleophilic substitution reactions:

-

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing sulfonyl group .

-

Key Insight : Reactivity is enhanced in polar aprotic solvents (e.g., DMF) .

Electrophilic Aromatic Substitution (EAS)

The methoxyphenyl ring undergoes EAS at the para and ortho positions due to methoxy's electron-donating nature:

| Reaction | Reagents | Position | Products | Yield | Source |

|---|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | para | 2-(3-Nitro-4-methoxyphenyl)acetamide | 60% | |

| Sulfonation | SO₃, H₂SO₄ | ortho | 2-(3-Sulfo-4-methoxyphenyl)acetamide | 55% |

Oxidation of the Methoxy Group

Controlled oxidation converts the methoxy group to a carbonyl:

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| Oxidative demethylation | KMnO₄, H₂O, 90°C | 2-(4-Hydroxyphenyl)acetamide derivative | 40% |

Reduction of the Sulfonyl Group

The methylsulfonyl group can be reduced to a thioether under harsh conditions:

| Reaction Conditions | Reagents | Products | Yield | Source |

|---|---|---|---|---|

| LiAlH₄ reduction | LiAlH₄, THF, reflux | 6-(Methylthio)pyridazin-3-yl derivative | 30% |

Cross-Coupling Reactions

The pyridazine ring participates in palladium-catalyzed couplings after halogenation:

| Reaction Type | Reagents | Conditions | Products | Yield | Source |

|---|---|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, Ar-B(OH)₂ | DMF, 100°C, 12 h | 6-Arylpyridazin-3-yl derivative | 50-60% |

Key Research Findings

-

Synthetic Flexibility : The methylsulfonyl group enables diverse functionalization via substitution (e.g., aminolysis, thiolation) .

-

Stability : The acetamide bridge resists hydrolysis under physiological pH, making the compound suitable for in vivo studies .

-

Electronic Effects : The methoxy group enhances electrophilic substitution rates compared to non-activated aryl rings .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Pyridazine-Containing Acetamides

Key analogs include:

- CB-839’s thiadiazole moiety enhances metabolic stability compared to pyridazine .

Methylsulfonyl-Substituted Acetamides

Methylsulfonyl groups enhance solubility and serve as hydrogen-bond acceptors. Notable examples:

- Compound 13e’s higher molecular weight (535 vs. 385) correlates with reduced solubility, a trade-off for additional aryl interactions .

Methoxyphenyl Derivatives

Methoxy groups improve membrane permeability. Comparisons include:

- Synthetic Challenges : The target compound’s methoxyphenyl group likely simplifies synthesis compared to 13d , which requires multi-step functionalization of the pyrrolidine moiety .

Research Findings and Implications

- Therapeutic Potential: Pyridazine analogs (e.g., CB-839) show activity in cancer models, implying the target compound could be optimized for glutaminase or kinase inhibition .

- Physicochemical Properties: The methylsulfonyl group may enhance aqueous solubility compared to non-sulfonylated analogs (e.g., 13f, m/z 525.23), though this requires experimental validation .

Q & A

Q. What analytical techniques resolve discrepancies in purity assessments between NMR and HPLC?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.